3-({4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)pyridine
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Overview
Description
3-({4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)pyridine is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.15216079 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as substituted imidazo[1,2-a]pyridines, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Mode of Action
It is known that similar compounds, such as zolpidem, work by blocking γ-aminobutyric acid receptors . This suggests that “3-({4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)pyridine” might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Given the broad spectrum of biological activity of similar compounds , it is likely that multiple pathways are affected, leading to downstream effects that contribute to the compound’s therapeutic effects.
Result of Action
Similar compounds have been reported to have effects such as antibacterial, antifungal, antiviral, and anti-inflammatory activity . These effects suggest that “this compound” may have similar results of action.
Biochemical Analysis
Biochemical Properties
3-({4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound’s imidazo[1,2-b]pyridazinyl group allows it to bind effectively to the active sites of these enzymes, thereby modulating their activity. For instance, it has been shown to inhibit the activity of TAK1 kinase, a key regulator in inflammatory and stress response pathways .
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to inhibit the proliferation of multiple myeloma cells by disrupting the signaling pathways that promote cell growth and survival . Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, leading to increased cell death in cancerous cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as TAK1 kinase, inhibiting their activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascades that are essential for cell survival and proliferation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle control and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to the compound can result in sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The stability and degradation of the compound must be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can lead to toxic side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion . The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of key metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, the compound can bind to albumin in the bloodstream, which helps to transport it to different tissues . Additionally, its distribution within cells is influenced by its lipophilicity, allowing it to accumulate in lipid-rich compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. For instance, it may be directed to the nucleus to interact with transcription factors and modulate gene expression . Its localization within the cell can significantly impact its efficacy and the nature of its interactions with biomolecules.
Biological Activity
The compound 3-({4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)pyridine is a complex organic molecule with potential biological activity. This article aims to detail its biological properties based on available research findings, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H26N6O3, with a molecular weight of 398.5 g/mol. The IUPAC name is [4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone . Its structure features multiple heterocyclic components, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H26N6O3 |
Molecular Weight | 398.5 g/mol |
IUPAC Name | [4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
InChI Key | OEOUDUVEMWGTQS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Such interactions can modulate important biochemical pathways, potentially leading to therapeutic effects. The exact targets and pathways are still under investigation but may include:
- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting certain kinases involved in cancer progression.
- Neurotransmitter Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neurological functions.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting specific kinases associated with tumor growth. For instance, studies on related imidazo[1,2-b]pyridazine derivatives have shown promising results in preclinical models of cancer .
- Neuropharmacological Effects : A study exploring the effects of piperidine derivatives revealed their potential in modulating neurotransmitter systems, suggesting possible applications in treating neurological disorders .
- In Vitro Studies : In vitro assays have demonstrated that compounds structurally related to this one can induce apoptosis in cancer cell lines, providing a basis for further exploration into their therapeutic potential .
Comparative Analysis
A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications.
Properties
IUPAC Name |
2,3-dimethyl-6-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methoxy]imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-14-15(2)24-18(21-14)5-6-19(22-24)27-13-16-7-10-23(11-8-16)28(25,26)17-4-3-9-20-12-17/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKBAJKHWACNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.